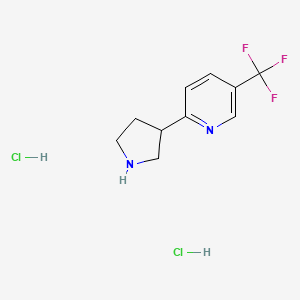

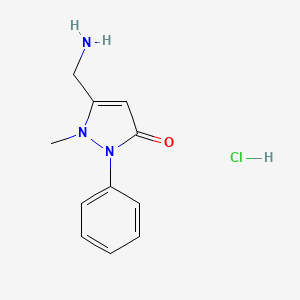

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2F3N2 and its molecular weight is 289.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification Techniques

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride serves as a precursor in various synthetic routes, illustrating the adaptability of pyrrolidine and pyridine derivatives in organic chemistry. For instance, the microwave-assisted fluorination of 2-acylpyrroles, leading to the synthesis of fluorinated compounds like fluorohymenidin, demonstrates the compound's relevance in introducing fluorine atoms into organic molecules, thereby enhancing their biological activity or altering physical properties (Troegel & Lindel, 2012). This technique exemplifies the broader utility of pyrrolidine derivatives in medicinal chemistry and material science.

Coordination Chemistry and Complex Formation

The compound underpins the development of advanced materials through its role in coordination chemistry. Derivatives of pyridine, such as those reviewed by Halcrow (2005), have been explored for their ability to act as ligands, forming complexes with metals. These complexes are pivotal in various applications, including luminescent materials for biological sensing and iron complexes that exhibit unique thermal and photochemical properties (Halcrow, 2005). Such research underscores the importance of pyrrolidine and pyridine derivatives in developing new materials with potential applications in technology and biomedicine.

Anion Binding and Sensing

The research on fluorinated calix[4]pyrroles and dipyrrolylquinoxalines, utilizing fluorinated pyrrole as a building block, highlights the compound's contribution to creating neutral anion receptors. These receptors exhibit augmented affinities for anions like fluoride, chloride, and dihydrogen phosphate, marking significant progress in sensor technology. The enhanced selectivity and affinity of these receptors pave the way for their use in environmental monitoring, healthcare diagnostics, and chemical processing (Anzenbacher et al., 2000).

Organic Synthesis and Chemical Reactions

The versatile reactivity of this compound is also evident in its application to organic synthesis methods. The development of novel synthesis pathways, such as the one-pot reactions for modular synthesis of polysubstituted and fused pyridines, showcases the compound's role in facilitating complex chemical transformations. This method, employing transition-metal catalyst-free conditions, demonstrates the efficiency and innovation in constructing pyridine frameworks, crucial for pharmaceuticals, agrochemicals, and materials science (Song et al., 2016).

Advanced Materials and Photophysical Properties

Research into the emissive properties of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols introduces a new class of organic dyes with large Stokes shifts. These compounds, derived from modifications of pyridine frameworks, exhibit high fluorescence upon UV light excitation, demonstrating potential for applications in optical materials, sensors, and bioimaging. The ability to tune their emission properties through substituent variation underscores the compound's significance in material science and photophysics (Marchesi et al., 2019).

Eigenschaften

IUPAC Name |

2-pyrrolidin-3-yl-5-(trifluoromethyl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-1-2-9(15-6-8)7-3-4-14-5-7;;/h1-2,6-7,14H,3-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKVKCSWSXDBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909318-71-3 |

Source

|

| Record name | 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2600887.png)

![4-[(6-Chloro-5-fluoropyridin-3-yl)sulfonyl]-3-methylpiperazin-2-one](/img/structure/B2600903.png)